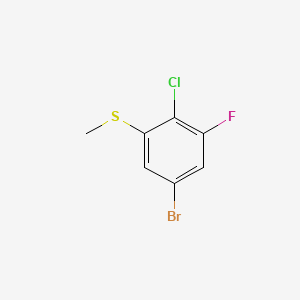
5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene is an aromatic compound with a benzene ring substituted with bromine, chlorine, fluorine, and a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene typically involves multiple steps, starting from a suitable benzene derivative. One common approach is to introduce the substituents sequentially through electrophilic aromatic substitution reactions. For example:
Chlorination: Chlorine (Cl₂) can be introduced using a similar method, with iron(III) chloride (FeCl₃) as the catalyst.
Fluorination: Fluorine can be introduced using a fluorinating agent such as Selectfluor.
Methylsulfanyl Group Introduction: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions, particularly at the halogenated positions, using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Electrophilic Substitution: Sulfuric acid (H₂SO₄) or nitric acid (HNO₃) for nitration.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution Products: Depending on the substituent introduced, various derivatives can be formed.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Dehalogenated compounds or reduced sulfur-containing derivatives.
科学研究应用
5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its derivatives for pharmaceutical applications, such as potential drug candidates.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene depends on its specific application
Electrophilic Aromatic Substitution: The electron-withdrawing and electron-donating effects of the substituents can influence the reactivity of the benzene ring.
Nucleophilic Attack: The halogen atoms can be targets for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The methylsulfanyl group can undergo oxidation or reduction, affecting the overall reactivity and properties of the compound.
相似化合物的比较
Similar Compounds
5-Bromo-2-chloro-1-fluoro-3-nitrobenzene: Similar structure but with a nitro group instead of a methylsulfanyl group.
5-Chloro-2-fluorobromobenzene: Lacks the methylsulfanyl group.
2-Bromo-5-chlorofluorobenzene: Different positioning of the substituents.
属性
分子式 |
C7H5BrClFS |
|---|---|
分子量 |
255.54 g/mol |
IUPAC 名称 |
5-bromo-2-chloro-1-fluoro-3-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5BrClFS/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3 |
InChI 键 |
MRPAAHBCUFDUMF-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=CC(=C1Cl)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


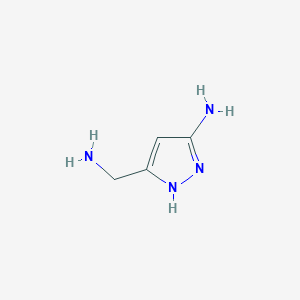
![5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B13497441.png)

![6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13497449.png)
![8-Benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13497451.png)
![(4aS,7aR)-Hexahydrocyclopenta[b][1,4]oxazin-6(2H)-one](/img/structure/B13497468.png)
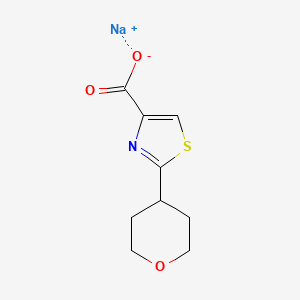
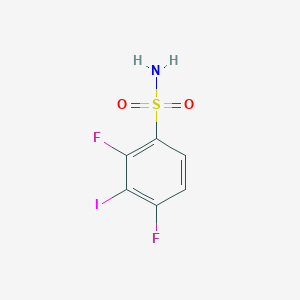

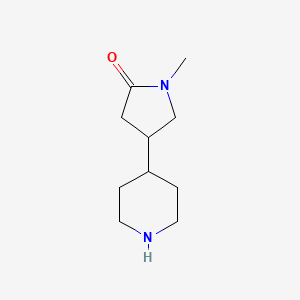

![1-[5-Bromo-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13497509.png)

![1-[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13497526.png)
